3,4-dibromothiophene-2-sulfonyl Chloride
Overview
Description
3,4-Dibromothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4HBr2ClO2S2 and a molecular weight of 340.44 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromothiophene-2-sulfonyl chloride typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of thiophene using bromine in acetic acid or chloroform to yield dibromothiophene derivatives . The dibromothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms and sulfonyl chloride group make the compound reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorosulfonic acid, and acetic acid.
Nucleophilic Substitution: Reagents like amines, alcohols, and bases.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted thiophene derivatives.
Nucleophilic Substitution: Thiophene derivatives with various functional groups.
Reduction: Thiophene derivatives with reduced bromine atoms.
Scientific Research Applications
3,4-Dibromothiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of conductive polymers and organic semiconductors.
Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
Agriculture: In the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3,4-dibromothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atoms can participate in substitution and reduction reactions, further modifying the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar structure but lacks the sulfonyl chloride group.
3-Bromothiophene-2-sulfonyl chloride: Contains only one bromine atom.
Thiophene-2-sulfonyl chloride: Lacks bromine atoms.
Uniqueness
3,4-Dibromothiophene-2-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group. This combination makes it highly reactive and versatile in organic synthesis, allowing for the creation of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
3,4-dibromothiophene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYJMFARDELRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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